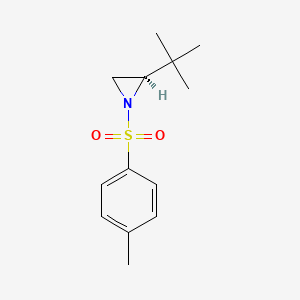

(R)-2-(tert-Butyl)-1-tosylaziridine

Description

(R)-2-(tert-Butyl)-1-tosylaziridine is a chiral aziridine derivative characterized by a three-membered nitrogen-containing ring system. Key structural features include:

- A tert-butyl group at the 2-position, contributing significant steric bulk and enhancing stereochemical stability.

- A tosyl (p-toluenesulfonyl) group at the 1-position, acting as a strong electron-withdrawing substituent and leaving group.

- (R)-configuration at the stereogenic center, making it a valuable chiral building block in asymmetric synthesis.

Aziridines are highly strained due to their small ring size, rendering them reactive in ring-opening reactions. The tosyl group facilitates nucleophilic attacks, while the tert-butyl group modulates steric and electronic environments, influencing regioselectivity and stability. This compound is utilized in pharmaceutical and agrochemical synthesis, particularly in constructing nitrogen-containing heterocycles .

Properties

Molecular Formula |

C13H19NO2S |

|---|---|

Molecular Weight |

253.36 g/mol |

IUPAC Name |

(2R)-2-tert-butyl-1-(4-methylphenyl)sulfonylaziridine |

InChI |

InChI=1S/C13H19NO2S/c1-10-5-7-11(8-6-10)17(15,16)14-9-12(14)13(2,3)4/h5-8,12H,9H2,1-4H3/t12-,14?/m0/s1 |

InChI Key |

NZARMBGWBDHTMI-NBFOIZRFSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2C(C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(tert-Butyl)-1-tosylaziridine typically involves the reaction of a suitable aziridine precursor with tert-butyl and tosylating agents. One common method is the tosylation of ®-2-(tert-Butyl)aziridine using tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of ®-2-(tert-Butyl)-1-tosylaziridine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

®-2-(tert-Butyl)-1-tosylaziridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of new aziridine derivatives.

Ring-Opening Reactions: The strained three-membered ring can be opened by nucleophiles or electrophiles, resulting in the formation of larger ring systems or linear compounds.

Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Ring-Opening Reactions: Reagents such as acids, bases, or transition metal catalysts can be used to facilitate ring-opening. Conditions vary depending on the desired product.

Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Substituted aziridines with various functional groups.

Ring-Opening Reactions: Larger ring systems or linear amines.

Oxidation and Reduction: Aziridine N-oxides or primary/secondary amines.

Scientific Research Applications

®-2-(tert-Butyl)-1-tosylaziridine has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral drugs.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-2-(tert-Butyl)-1-tosylaziridine involves its reactivity as an aziridine derivative. The strained three-membered ring makes it highly reactive towards nucleophiles and electrophiles. The tert-butyl and tosyl groups influence the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

(R)-2-(tert-Butyl)-2-methyl-1-tosylaziridine

Structural Differences :

- An additional methyl group at the 2-position compared to the target compound.

- Increased steric hindrance around the nitrogen atom.

Hypothesized Reactivity and Stability :

- The methyl group may further restrict nucleophilic access to the nitrogen, slowing ring-opening reactions.

- Enhanced steric protection could improve thermal stability but reduce reactivity in substitution reactions.

- Comparative studies on enantioselectivity in asymmetric synthesis are lacking in the provided evidence, but steric effects likely alter reaction pathways .

tert-Butyl (R)-2-(azidomethyl)-1-pyrrolidinecarboxylate

Structural Differences :

- Five-membered pyrrolidine ring (vs. three-membered aziridine), reducing ring strain.

- Azide functional group (vs. tosyl group), enabling participation in click chemistry (e.g., Huisgen cycloaddition).

- tert-Butoxycarbonyl (Boc) protecting group (vs. tosyl leaving group).

Functional Implications :

- Lower reactivity in ring-opening due to reduced strain.

- The azide group offers orthogonal reactivity for bioconjugation or polymer chemistry.

- The Boc group enhances solubility and stability during peptide synthesis, contrasting with the tosyl group’s role in facilitating substitutions .

Data Table: Structural and Functional Comparison

| Compound Name | Ring Size | Key Substituents | Reactivity Profile | Applications |

|---|---|---|---|---|

| (R)-2-(tert-Butyl)-1-tosylaziridine | 3-membered | 1-Tosyl, 2-tert-butyl (R-configuration) | High ring strain; nucleophilic opening | Chiral intermediates, pharmaceuticals |

| (R)-2-(tert-Butyl)-2-methyl-1-tosylaziridine | 3-membered | 1-Tosyl, 2-tert-butyl, 2-methyl | Reduced reactivity due to steric bulk | Potential steric tuning in synthesis |

| tert-Butyl (R)-2-(azidomethyl)-1-pyrrolidinecarboxylate | 5-membered | 1-Boc, 2-azidomethyl | Click chemistry compatibility; low strain | Bioconjugation, peptide synthesis |

Research Findings and Limitations

- Steric Effects : The tert-butyl group in aziridines universally enhances stereochemical stability but may impede reactions requiring nucleophilic access to the nitrogen.

- Ring Strain : Aziridines exhibit higher reactivity than pyrrolidines in ring-opening, critical for synthesizing amines or sulfonamides.

- Functional Group Roles : Tosyl groups favor substitutions (e.g., SN2 reactions), while azides and Boc groups enable diversification and protection, respectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.